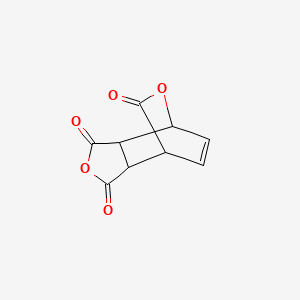
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is a heterocyclic compound that features a fused furan and pyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- typically involves the annulation of the pyran ring and the pyrrole fragment. One common method includes the cascade ring closure reaction, which is a multi-step process that forms the fused ring system . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a variety of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups.
Furo[3,2-c]pyran-4-ones: These compounds have a similar furan-pyran fusion but with different substituents and ring closures.
Uniqueness
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is unique due to its specific ring fusion and the presence of multiple reactive sites. This makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
26290-47-1 |
|---|---|
Molekularformel |
C9H6O5 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
4,8-dioxatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione |
InChI |
InChI=1S/C9H6O5/c10-7-3-1-2-4(13-7)6-5(3)8(11)14-9(6)12/h1-6H |
InChI-Schlüssel |
ZVBXEFYMEYABQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3C(C1C(=O)O2)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


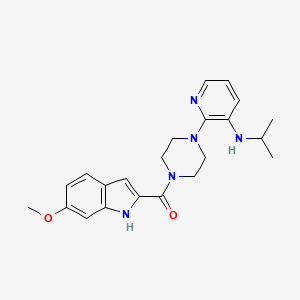

![2-Bromospiro[fluorene-9,9'-thioxanthene]](/img/structure/B12813372.png)



![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
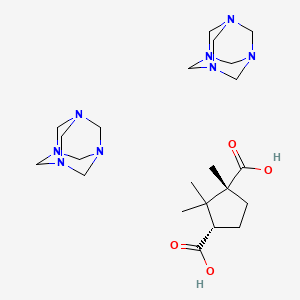
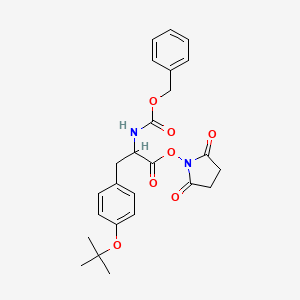
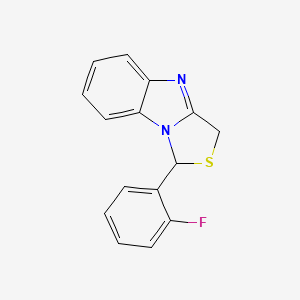
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
